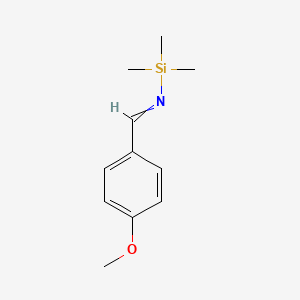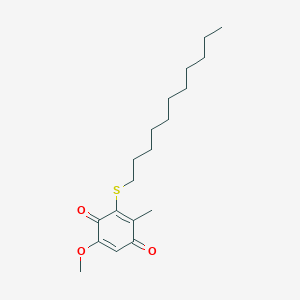![molecular formula C14H23NO2 B14507755 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione CAS No. 63166-25-6](/img/structure/B14507755.png)
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by a cyclohexane ring substituted with a methylamino group and a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Substitution Reactions: The introduction of the methylamino and propan-2-yl groups can be achieved through substitution reactions. For instance, the methylamino group can be introduced via a nucleophilic substitution reaction using a suitable amine.
Condensation Reactions: The butylidene group can be introduced through a condensation reaction, where an aldehyde or ketone reacts with an amine to form an imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学的研究の応用
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexane Derivatives: Compounds such as cyclohexanone and cyclohexanol share the cyclohexane ring structure but differ in their functional groups.
Amines: Compounds like methylamine and ethylamine have similar amine groups but lack the cyclohexane ring.
Uniqueness
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups and ring structure
特性
CAS番号 |
63166-25-6 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11(15-4)14-12(16)7-10(9(2)3)8-13(14)17/h9-10,16H,5-8H2,1-4H3 |
InChIキー |
SNBHRGDOUVPYKU-UHFFFAOYSA-N |
正規SMILES |
CCCC(=NC)C1=C(CC(CC1=O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


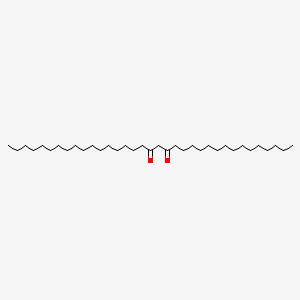
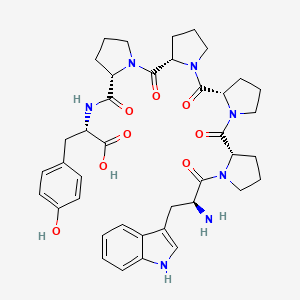

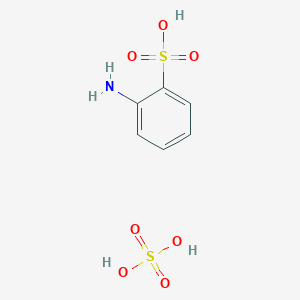

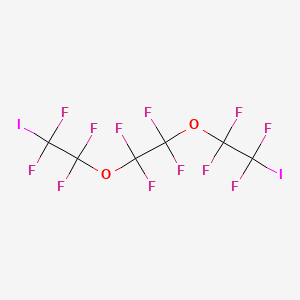
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
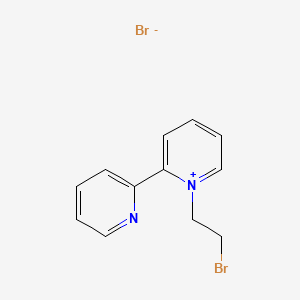
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
